Chemical structure and properties of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Chemical structure and properties of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Core Intermediate for Lipophilic Heterocyclic Scaffolds in Drug Discovery [1]
Executive Summary
This technical guide profiles 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one , a versatile enaminone intermediate essential in modern medicinal chemistry. Characterized by its "push-pull" electronic structure, this compound serves as a linchpin in the divergent synthesis of cyclohexyl-substituted heterocycles, including pyrazoles, pyrimidines, and isoxazoles. Its cyclohexyl moiety offers a strategic advantage in drug design by enhancing lipophilicity and membrane permeability without the metabolic liabilities often associated with aromatic rings. This document details its physicochemical properties, synthetic protocols, mechanistic reactivity, and applications in generating bioactive libraries.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound is an acyclic
Physicochemical Profile[3]
| Property | Value / Description |
| IUPAC Name | (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one |
| Molecular Formula | |
| Molecular Weight | 181.28 g/mol |
| Physical State | Yellow to orange crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water |
| LogP (Predicted) | ~2.4 (Indicates good membrane permeability) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Key Functional Group | Enaminone ( |
Electronic Structure: The "Push-Pull" Effect
The reactivity of this molecule is defined by the conjugation between the electron-donating dimethylamino group and the electron-withdrawing carbonyl group.
-
The "Push": The nitrogen lone pair donates electron density into the
-system. -
The "Pull": The carbonyl oxygen withdraws electron density.[2]
-
Consequence: The
-carbon (C3) is electron-rich, while the -carbon (C2) is nucleophilic. However, the most critical feature for synthesis is that the dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the -carbon.
Synthetic Protocol: The DMF-DMA Route
The most robust synthesis involves the condensation of acetylcyclohexane (cyclohexyl methyl ketone) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This method is preferred over Formylation/Amination routes due to atom economy and the avoidance of hazardous reagents like sodium hydride.
Reaction Mechanism
The reaction proceeds via the formation of an enol/enolate from the ketone, which attacks the electrophilic iminium species generated from DMF-DMA.
Step-by-Step Mechanism:
-
Enolization: Thermal equilibrium generates the enol form of acetylcyclohexane.
-
Nucleophilic Attack: The enol attacks the central carbon of DMF-DMA.
-
Elimination: Successive elimination of two molecules of methanol drives the equilibrium forward, yielding the enaminone.
Visualization of Synthesis & Divergence
The following diagram illustrates the synthesis of the core enaminone and its transformation into three distinct heterocyclic classes.
Figure 1: Synthesis of the enaminone core and its divergent application in heterocyclic library generation.
Experimental Methodology
Safety Note: Perform all reactions in a fume hood. DMF-DMA is moisture-sensitive and flammable.
Synthesis of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Acetylcyclohexane (10.0 mmol, 1.26 g) and DMF-DMA (12.0 mmol, 1.43 g).
-
Solvent Choice: The reaction can be performed neat (solvent-free) or in anhydrous Xylene (10 mL) to assist in azeotropic removal of methanol.
-
Reflux: Heat the mixture to 100–110°C for 8–12 hours.
-
Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting ketone spot will disappear, and a lower Rf UV-active spot (enaminone) will appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove excess DMF-DMA and solvent under reduced pressure (Rotary evaporator).
-
The residue is typically a yellow/orange oil that may solidify upon standing or triturating with cold diethyl ether/hexane.
-
-
Purification: If necessary, recrystallize from cyclohexane or perform flash column chromatography (EtOAc/Hexane gradient).
Validation (Self-Validating Metrics)
-
1H NMR (CDCl3): Look for two doublets for the vinylic protons with a coupling constant
, characteristic of the trans (E) geometry.-
~5.0–5.2 ppm (d, 1H,
-H) -
~7.6–7.8 ppm (d, 1H,
-H) - ~2.9–3.1 ppm (s, 6H, N(CH3)2)
-
~5.0–5.2 ppm (d, 1H,
Applications in Drug Discovery[8]
The 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one scaffold is a "privileged structure" precursor. The cyclohexyl group is often used as a bioisostere for phenyl groups to improve metabolic stability (blocking aromatic hydroxylation) and increase
Key Transformations
The dimethylamino group (
-
Pyrazoles (COX-2 / Kinase Inhibitors): Reaction with substituted hydrazines yields 3-cyclohexyl-pyrazoles.
-
Pyrimidines (Antimicrobials): Reaction with guanidine or amidines yields 4-cyclohexyl-pyrimidines.
-
Isoxazoles: Reaction with hydroxylamine hydrochloride yields cyclohexyl-isoxazoles.
Strategic Value
In Fragment-Based Drug Design (FBDD), this molecule allows for the rapid "growing" of a lead compound. If a hit compound contains a methyl ketone, converting it to this enaminone allows chemists to rapidly append various heterocycles to probe the binding pocket's lipophilic regions.
References
-
General Reactivity of Enaminones
-
Synthesis via DMF-DMA
-
Cyclohexyl Group in Medicinal Chemistry
- Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Compound Data & Identification
Sources
- 1. scirp.org [scirp.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]
- 7. PubChemLite - 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one (C11H19NO) [pubchemlite.lcsb.uni.lu]
